molecular formula C6H11N3O B14852109 1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine

1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine

Cat. No.: B14852109
M. Wt: 141.17 g/mol
InChI Key: KXZORQYHUMRVQK-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction can be carried out at ambient temperature and often results in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-2-(1,3,4-oxadiazol-2-YL)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-methyl-1-(1,3,4-oxadiazol-2-yl)propan-2-amine

InChI

InChI=1S/C6H11N3O/c1-6(2,7)3-5-9-8-4-10-5/h4H,3,7H2,1-2H3

InChI Key

KXZORQYHUMRVQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN=CO1)N

Origin of Product

United States

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